molecular formula C10H10N2O2 B1649379 D,L-3-Indolylglycine CAS No. 6747-15-5

D,L-3-Indolylglycine

Cat. No.: B1649379
CAS No.: 6747-15-5
M. Wt: 190.20 g/mol
InChI Key: AIZGBPJAKQNCSD-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D,L-3-Indolylglycine: is an unnatural amino acid that closely resembles tryptophan. It features an indole moiety directly attached to the α-position of the glycine molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions: D,L-3-Indolylglycine can be synthesized through various methods. One notable approach involves the asymmetric Friedel-Crafts alkylation reaction between indoles and ethyl 2-(4-methoxyphenylimino)acetate, catalyzed by a dinuclear zinc complex . This method achieves high enantioselectivity and can be scaled up without compromising the enantiomeric excess.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is typically produced in research settings using the aforementioned synthetic routes. The scalability of these methods suggests potential for industrial application.

Chemical Reactions Analysis

Types of Reactions: D,L-3-Indolylglycine undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The indole ring allows for substitution reactions, particularly at the C-3 position.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophilic reagents like halogens or nitro groups under acidic or basic conditions.

Major Products:

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Production of reduced indole derivatives.

    Substitution: Various substituted indole derivatives depending on the reagents used.

Mechanism of Action

D,L-3-Indolylglycine exerts its effects primarily through its structural similarity to tryptophan. The indole moiety allows it to interact with various molecular targets, including enzymes and receptors involved in protein synthesis and function . The compound can be incorporated into proteins, influencing their structure and activity.

Properties

CAS No.

6747-15-5

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

(2R)-2-azaniumyl-2-(1H-indol-3-yl)acetate

InChI

InChI=1S/C10H10N2O2/c11-9(10(13)14)7-5-12-8-4-2-1-3-6(7)8/h1-5,9,12H,11H2,(H,13,14)/t9-/m1/s1

InChI Key

AIZGBPJAKQNCSD-SECBINFHSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)[C@H](C(=O)[O-])[NH3+]

SMILES

C1=CC=C2C(=C1)C(=CN2)C(C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C(=O)[O-])[NH3+]

sequence

X

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.